THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5 THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5
Brand Name: Vulcanchem
CAS No.: 173612-60-7
VCID: VC0071810
InChI: InChI=1S/C156H132N18O33P10S10/c1-166(208(218,187-136-52-10-115(11-53-136)94-157-169(4)211(221,193-142-70-28-124(103-175)29-71-142)194-143-72-30-125(104-176)31-73-143)188-137-54-12-116(13-55-137)95-158-170(5)212(222,195-144-74-32-126(105-177)33-75-144)196-145-76-34-127(106-178)35-77-145)163-100-121-22-64-154(65-23-121)205-217(227,206-155-66-24-122(25-67-155)101-164-167(2)209(219,189-138-56-14-117(15-57-138)96-159-171(6)213(223,197-146-78-36-128(107-179)37-79-146)198-147-80-38-129(108-180)39-81-147)190-139-58-16-118(17-59-139)97-160-172(7)214(224,199-148-82-40-130(109-181)41-83-148)200-149-84-42-131(110-182)43-85-149)207-156-68-26-123(27-69-156)102-165-168(3)210(220,191-140-60-18-119(19-61-140)98-161-173(8)215(225,201-150-86-44-132(111-183)45-87-150)202-151-88-46-133(112-184)47-89-151)192-141-62-20-120(21-63-141)99-162-174(9)216(226,203-152-90-48-134(113-185)49-91-152)204-153-92-50-135(114-186)51-93-153/h10-114H,1-9H3
SMILES: CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=NN(C)P(=S)(OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=NN(C)P(=S)(OC7=CC=C(C=C7)C=O)OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O
Molecular Formula: C156H132N18O33P10S10
Molecular Weight: 3417.203

THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5

CAS No.: 173612-60-7

Main Products

VCID: VC0071810

Molecular Formula: C156H132N18O33P10S10

Molecular Weight: 3417.203

THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5 - 173612-60-7

CAS No. 173612-60-7
Product Name THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5
Molecular Formula C156H132N18O33P10S10
Molecular Weight 3417.203
Standard InChI InChI=1S/C156H132N18O33P10S10/c1-166(208(218,187-136-52-10-115(11-53-136)94-157-169(4)211(221,193-142-70-28-124(103-175)29-71-142)194-143-72-30-125(104-176)31-73-143)188-137-54-12-116(13-55-137)95-158-170(5)212(222,195-144-74-32-126(105-177)33-75-144)196-145-76-34-127(106-178)35-77-145)163-100-121-22-64-154(65-23-121)205-217(227,206-155-66-24-122(25-67-155)101-164-167(2)209(219,189-138-56-14-117(15-57-138)96-159-171(6)213(223,197-146-78-36-128(107-179)37-79-146)198-147-80-38-129(108-180)39-81-147)190-139-58-16-118(17-59-139)97-160-172(7)214(224,199-148-82-40-130(109-181)41-83-148)200-149-84-42-131(110-182)43-85-149)207-156-68-26-123(27-69-156)102-165-168(3)210(220,191-140-60-18-119(19-61-140)98-161-173(8)215(225,201-150-86-44-132(111-183)45-87-150)202-151-88-46-133(112-184)47-89-151)192-141-62-20-120(21-63-141)99-162-174(9)216(226,203-152-90-48-134(113-185)49-91-152)204-153-92-50-135(114-186)51-93-153/h10-114H,1-9H3
Standard InChIKey GRDQHDOUOVUEDF-UHFFFAOYSA-N
SMILES CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=NN(C)P(=S)(OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=NN(C)P(=S)(OC7=CC=C(C=C7)C=O)OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator